molecular formula C8H4BrFN2O2 B1292436 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid CAS No. 885520-62-7

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1292436
CAS No.: 885520-62-7
M. Wt: 259.03 g/mol
InChI Key: CCPDJXSRIPZFSY-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrFN2O2 and its molecular weight is 259.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid and its derivatives are primarily utilized in the synthesis of various pharmacologically active compounds. Research into these compounds has yielded insights into their potential as anti-inflammatory, cytotoxic agents, and antimicrobial agents. For instance, halogenated benzoxazole carboxylic acids, closely related to this compound, have demonstrated significant anti-inflammatory and cytotoxic activities, underscoring the importance of halogen substitutions in drug development (Thakral et al., 2022). Additionally, derivatives of 6-bromo-1H-indazole have been investigated for their potential in treating various types of cancer through mechanisms such as inhibiting proliferation of cancer cell lines (Hao et al., 2017).

Antimicrobial Activity

Compounds synthesized from this compound have shown promising antimicrobial properties. Novel quinolones synthesized from dihalo heterocycles, including compounds related to this compound, have been evaluated for their antibacterial activities, presenting new opportunities for developing antibacterial agents with improved efficacy against resistant strains of bacteria (Kumar et al., 2014).

Material Science and Molecular Electronics

Research into this compound derivatives extends beyond pharmacology into material science, where these compounds serve as building blocks for the development of new materials. For example, triazole Schiff bases, which can be synthesized from related indazole compounds, have been explored for their corrosion inhibition properties on mild steel in acid media, suggesting applications in materials protection and preservation (Chaitra et al., 2015). Moreover, indazole derivatives have been involved in the synthesis of novel indole trimers, serving as precursors for molecular electronic materials, highlighting the versatility of indazole-based compounds in contributing to advancements in molecular electronics and materials science (Valentine et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPDJXSRIPZFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646232
Record name 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-62-7
Record name 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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